molecular formula C6H4BrF2N B053279 4-Bromo-2,5-difluoroaniline CAS No. 112279-60-4

4-Bromo-2,5-difluoroaniline

Cat. No.: B053279
CAS No.: 112279-60-4
M. Wt: 208 g/mol
InChI Key: XOYHFIQPPOJMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 5 of the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-difluoroaniline can be synthesized through the bromination of 2,5-difluoroaniline. The process involves the addition of bromine to a solution of 2,5-difluoroaniline in acetic acid at a controlled temperature of 15°-20°C. The reaction mixture is stirred for a specific duration to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2,5-difluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoroaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity towards various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 2,5-Difluoro-4-bromoaniline
  • 4-Bromo-2,5-difluorophenylamine

Comparison: 4-Bromo-2,5-difluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

4-Bromo-2,5-difluoroaniline (C₆H₄BrF₂N) is an aniline derivative characterized by the presence of a bromine atom and two fluorine atoms on the benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₄BrF₂N
  • Molecular Weight : 208.01 g/mol
  • Melting Point : 74–76 °C
  • Appearance : White crystalline solid

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of tyrosine kinases. These enzymes are crucial in various cellular processes, including cell division and proliferation, making them important targets in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors involved in tumor growth. Studies have shown that it can inhibit epidermal growth factor receptors (EGFR) and HER-2, which are critical in many cancers. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances its inhibitory effects on these receptors .

Inhibition of Tyrosine Kinases

A study demonstrated that derivatives of halogenated anilines, including this compound, effectively inhibit tyrosine kinase activity. This inhibition was linked to reduced cell proliferation in cancer cell lines expressing EGFR and HER-2 . The following table summarizes key findings from various studies:

Study ReferenceCompound TestedBiological TargetObserved Effect
This compoundEGFRInhibition of cell proliferation
Halogenated anilinesHER-2Reduced tumor growth in vitro
This compoundTyrosine KinasesSignificant inhibitory activity

Nephrotoxic Effects

While exploring the safety profile of this compound, some studies raised concerns about its nephrotoxic effects. Research indicates that exposure to halogenated anilines could lead to kidney damage, necessitating further investigation into their environmental impact and safety .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable precursor for synthesizing biologically active compounds. Its role as a building block for more complex structures allows researchers to develop targeted therapies for various diseases, particularly cancer.

Potential Pharmaceutical Applications

This compound has been investigated for its potential applications in:

  • Cancer Therapy : As an inhibitor of critical signaling pathways involved in tumor progression.
  • Neuropharmacology : Its derivatives may modulate neurotransmission and show promise in treating central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Bromo-2,5-difluoroaniline, and how are they determined experimentally?

Answer: The molecular formula C₆H₄BrF₂N (MW: 208.01 g/mol) and structure are confirmed via NMR (¹H, ¹³C, and ¹⁹F), FTIR , and mass spectrometry . Key properties include:

  • Melting point : 74–75°C
  • Boiling point : 212.1°C at 760 mmHg
  • Density : 1.788 g/cm³
    Experimental protocols involve differential scanning calorimetry (DSC) for thermal analysis and HPLC for purity assessment. Safety data (e.g., irritant classification, UN 2811 transport code) must be cross-checked with SDS sheets .

Q. What is the standard laboratory-scale synthesis route for this compound?

Answer: A common method involves nucleophilic aromatic substitution or reduction of nitro intermediates . For example:

Nitration of 4-bromo-2,5-difluorobenzene followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine .

Buchwald-Hartwig amination of aryl halides using palladium catalysts .
Purification often employs recrystallization or hydrochloride salt formation (e.g., 4-Bromo-2-fluoroaniline hydrochloride, ).

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence regioselectivity in reactions involving this compound?

Answer: The electron-withdrawing nature of Br (σₚ = +0.26) and F (σₚ = +0.06) directs electrophilic substitution to the meta position relative to the amino group. For example:

  • Suzuki coupling occurs preferentially at the bromine site due to its higher leaving-group ability .
  • Nucleophilic aromatic substitution (e.g., with alkoxides) is favored at positions activated by fluorine’s inductive effects . Computational studies (DFT) can predict reactivity trends by analyzing charge distribution .

Q. How can contradictory data in reaction yields for this compound-derived heterocycles be resolved?

Answer: Contradictions often arise from solvent polarity , catalyst loading , or temperature effects . A systematic approach includes:

Design of Experiments (DoE) to optimize conditions (e.g., varying Pd catalysts or ligands in cross-coupling reactions) .

Kinetic profiling to identify rate-limiting steps.

Comparative analysis with analogs (e.g., 2,6-Dichloro-3,5-difluoroaniline ) to isolate substituent effects.
For example, lower yields in amination reactions may stem from steric hindrance near the amino group, necessitating bulkier ligands .

Q. What strategies enhance the stability of this compound during storage and handling?

Answer:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .
  • Stabilization : Adding antioxidants (e.g., BHT) or converting to hydrochloride salts (e.g., 4-Bromo-2-fluoroaniline hydrochloride, ).
  • Handling : Use amber glassware to avoid photodegradation, validated by accelerated stability studies (ICH guidelines).

Q. Methodological and Comparative Studies

Q. How does this compound compare to structurally similar compounds in biological activity assays?

Answer: Comparative studies highlight substituent positioning impacts:

CompoundBiological ActivityKey Difference
3,5-DifluoroanilineModerate toxicityLacks bromine
2,4-Dichloro-3,5-difluoroanilineSimilar enzyme inhibitionDifferent halogen pattern
This compoundEnhanced receptor affinityOptimal Br/F positioning
Assays include enzyme inhibition (e.g., cytochrome P450) and cytotoxicity screening (MTT assay) .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • X-ray crystallography : Determines exact substituent positions .
  • 2D NMR (COSY, NOESY): Maps spatial proximity of substituents .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae of synthetic intermediates .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Answer: Discrepancies arise from:

  • Purity : Impurities (e.g., residual solvents) lower observed melting points.
  • Polymorphism : Different crystalline forms (validated via XRPD) .
  • Methodology : Open vs. sealed capillary methods. Standardize using DSC for accuracy .

Properties

IUPAC Name

4-bromo-2,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYHFIQPPOJMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378337
Record name 4-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112279-60-4
Record name 4-Bromo-2,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (28.50 g, 0.160 mol) is added in small quantities over 1.5 hours to a stirred, cooled (-10° to 0° C.) solution of 2,5-difluoroaniline (20.00 g, 0.155 mol) in dry dichloromethane under dry nitrogen. This mixture is stirred at 0° C. for 2 hours (glc analysis revealing a complete reaction), and the red solution then washed with a large amount of water (×2) and dried (MgSO4). The solvent is removed in vacuo to afford a red solid with a yield of 32.19 g (100%).
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 100 g of 2,5-difluoroaniline and 1150 mL of AcOH is added over 1.3 hours a solution of 40.2 mL of Br2 in 350 mL of AcOH at a temperature of 15°-20°. The pink suspension is stirred 30 minutes longer and then evaporated in vacuo. The residue is basified with 50% NaOH (ice is added to keep the temperature below 35°). Extraction of the free base with 1 L of CH2Cl2 and washing of the extract with 2×100 mL of H2O, drying with Na2SO4 and evaporation in vacuo gives 157 g (97.5% yield) of 4-bromo-2,5-difluoroaniline, m.p. 73°-75°. The mass spectrum had a M+1 ions at 208,210.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
40.2 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,5-difluoro-4-bromo-nitrobenzene (10 g, 42 mmol) in MeOH (200 mL) and conc. HCl (11 mL) was added tin(II)chloride dihydrate (38 g, 168 mmol) at room temperature. When complete the MeOH was distilled off under vacuum then water and celite were added. The mixture was neutralized with NaOH (50%) and filtered to remove the tin residue. The mixture was extracted with CH2Cl2 and the title compound 468A crystallized from CH2Cl2/hexane.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,5-difluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluoroaniline
Reactant of Route 3
4-Bromo-2,5-difluoroaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,5-difluoroaniline
Reactant of Route 5
4-Bromo-2,5-difluoroaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-difluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.